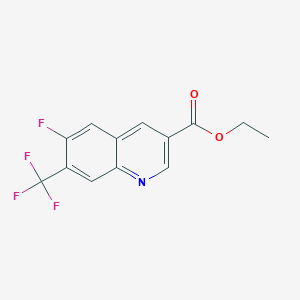![molecular formula C18H13Cl2NO B14804056 3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)
3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine is an organic compound with the molecular formula C18H13Cl2NO. It is characterized by the presence of a dichlorophenyl group and a methoxy-naphthyl group connected through a methylene bridge to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine typically involves the condensation reaction between 3,5-dichloroaniline and 2-methoxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine
- (3,5-dichlorophenyl)[(2-hydroxy-1-naphthyl)methylene]amine
- (3,5-dichlorophenyl)[(2-ethoxy-1-naphthyl)methylene]amine
Uniqueness
(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine is unique due to the presence of both dichlorophenyl and methoxy-naphthyl groups, which confer specific chemical and biological properties. The methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13Cl2NO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-7-6-12-4-2-3-5-16(12)17(18)11-21-15-9-13(19)8-14(20)10-15/h2-11H,1H3 |
InChI Key |
QIMWPIHKVNMLCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


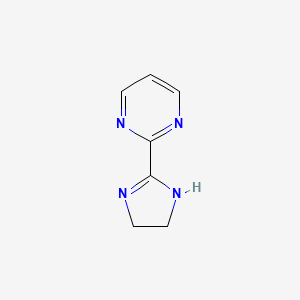
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)

![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
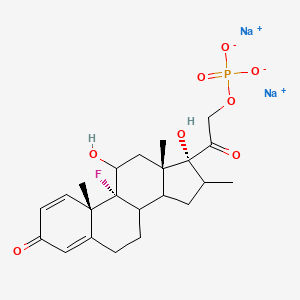
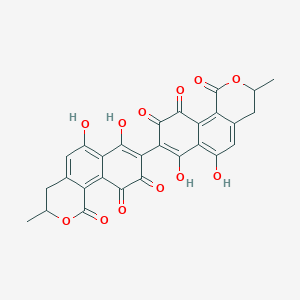
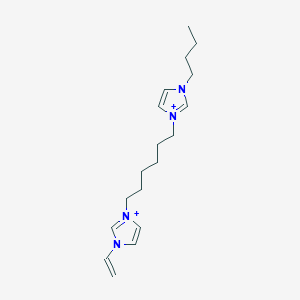
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

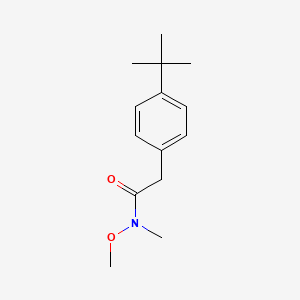
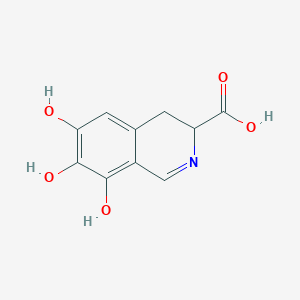

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
